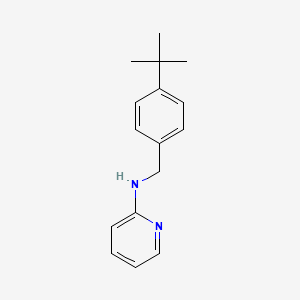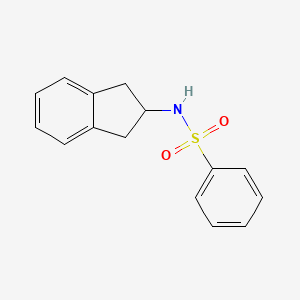![molecular formula C19H26O2 B4924264 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 3-phenylpropanoate](/img/structure/B4924264.png)
1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 3-phenylpropanoate, commonly known as TMBPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This bicyclic ester has a unique molecular structure that makes it an interesting target for synthesis and investigation.
Mechanism of Action
The mechanism of action of TMBPP is not well understood, but it is believed to interact with biological molecules such as enzymes and receptors. Its unique molecular structure may allow it to bind to specific sites and induce conformational changes that affect biological activity.
Biochemical and Physiological Effects:
Studies have shown that TMBPP can affect various biochemical and physiological processes, including enzyme activity, gene expression, and cell signaling pathways. One study demonstrated that TMBPP can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using TMBPP in lab experiments is its unique molecular structure, which makes it a useful tool for investigating biological systems. However, its complex synthesis and high cost may limit its widespread use in research.
Future Directions
There are several potential future directions for research on TMBPP. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of focus is the investigation of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of TMBPP and its effects on different biological systems.
Synthesis Methods
The synthesis of TMBPP involves several steps, starting with the reaction of 2-methyl-1,3-cyclopentanedione with phenylacetic acid. This intermediate product is then treated with acetic anhydride and sodium acetate to yield the final product. The synthesis of TMBPP is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
Scientific Research Applications
TMBPP has been used in various scientific research applications, including as a ligand for metal ion binding studies, as a chiral auxiliary for asymmetric synthesis, and as a starting material for the synthesis of biologically active compounds. One notable study demonstrated the use of TMBPP as a chiral template for the synthesis of a novel class of cyclic peptides with potential antimicrobial activity.
properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18(2)15-11-12-19(18,3)16(13-15)21-17(20)10-9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRVVWLNKWCPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)CCC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrocinnamic acid, bornyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4924182.png)


![2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B4924201.png)

![1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol](/img/structure/B4924231.png)
![[5-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4924236.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide](/img/structure/B4924237.png)
![2-[(1-isopropyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4924243.png)
![1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4924248.png)

![2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B4924266.png)
![N-[1-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonyl)-2-phenylvinyl]-4-methylbenzamide](/img/structure/B4924275.png)
![3-[(2-methyl-4-nitrophenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4924281.png)